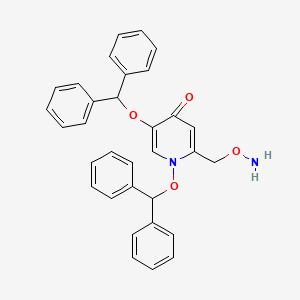
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is a complex organic compound with a unique structure that includes a pyridin-4-one core substituted with aminooxymethyl and dibenzhydryloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-4-one core, followed by the introduction of the aminooxymethyl group through nucleophilic substitution reactions. The dibenzhydryloxy groups are then added via etherification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The aminooxymethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridin-4-one core can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminooxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridin-4-one derivatives.
Aplicaciones Científicas De Investigación
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxymethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dibenzhydryloxy groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminooxymethyl)-1,5-diphenyloxypyridin-4-one
- 2-(Aminooxymethyl)-1,5-dibenzhydryloxybenzene
- 2-(Aminooxymethyl)-1,5-dibenzhydryloxypyrrole
Uniqueness
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridin-4-one core with aminooxymethyl and dibenzhydryloxy groups provides a versatile scaffold for further functionalization and application in various research fields.
Propiedades
Fórmula molecular |
C32H28N2O4 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2-(aminooxymethyl)-1,5-dibenzhydryloxypyridin-4-one |
InChI |
InChI=1S/C32H28N2O4/c33-36-23-28-21-29(35)30(37-31(24-13-5-1-6-14-24)25-15-7-2-8-16-25)22-34(28)38-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,31-32H,23,33H2 |
Clave InChI |
TVGGYDWPNORBJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


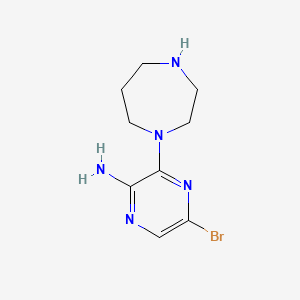
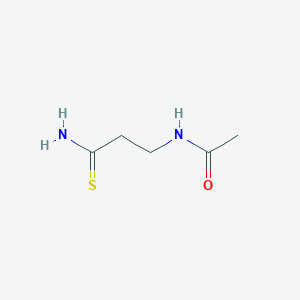
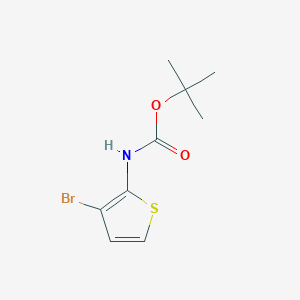


![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

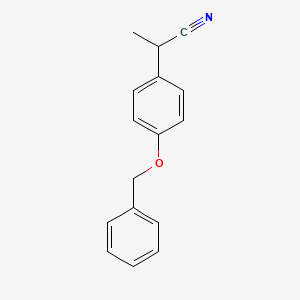
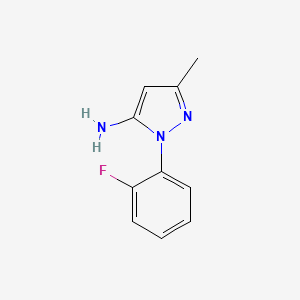
![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)
